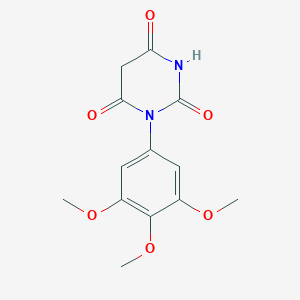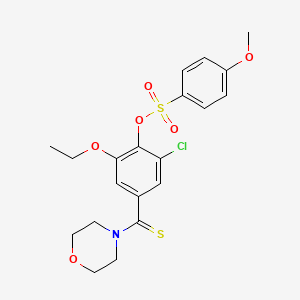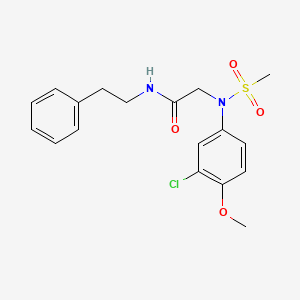![molecular formula C13H15N3O2S B4923062 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one](/img/structure/B4923062.png)
1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, oxadiazole moiety, and pyrrolidinone core makes it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Pyrrolidinone Core: The final step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring. This can be achieved through intramolecular nucleophilic substitution or other cyclization strategies.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs .
化学反应分析
1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the oxadiazole moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
科学研究应用
1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
作用机制
The mechanism of action of 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their function. The pyrrolidinone core may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar compounds to 1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one include:
1,5-Substituted Pyrrolidin-2-ones: These compounds share the pyrrolidinone core and are known for their pharmacological activities.
Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and biological activities.
Oxadiazole Derivatives: These compounds are known for their diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in the combination of these three moieties, which imparts a distinct set of chemical and biological properties .
属性
IUPAC Name |
1-[2-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13-4-1-6-16(13)7-5-11-14-12(18-15-11)9-10-3-2-8-19-10/h2-3,8H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIALKNBAULJIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2=NOC(=N2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)


![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4923011.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4923021.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide](/img/structure/B4923032.png)

![2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4923059.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)

![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)
